molecular formula C23H22N2O2 B383022 2-[(4-methoxyphenoxy)methyl]-1-(2-phenylethyl)-1H-benzimidazole CAS No. 430441-76-2

2-[(4-methoxyphenoxy)methyl]-1-(2-phenylethyl)-1H-benzimidazole

Cat. No.: B383022
CAS No.: 430441-76-2
M. Wt: 358.4g/mol
InChI Key: APPNPFYPUSEWTQ-UHFFFAOYSA-N
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Description

The compound “2-[(4-methoxyphenoxy)methyl]-1-(2-phenylethyl)-1H-benzimidazole” has a molecular formula of C23H22N2O2. It has an average mass of 358.433 Da and a monoisotopic mass of 358.168121 Da .

Mechanism of Action

The mechanism of action of 2-[(4-methoxyphenoxy)methyl]-1-(2-phenylethyl)-1H-benzimidazole is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. In addition, this compound has also been found to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes involved in cell growth and proliferation, as well as induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has also been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(4-methoxyphenoxy)methyl]-1-(2-phenylethyl)-1H-benzimidazole in lab experiments is its relatively simple synthesis method. In addition, this compound has been found to have potent anticancer properties, making it a promising candidate for further study. However, one of the limitations of using this compound in lab experiments is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in research.

Future Directions

There are several future directions for the study of 2-[(4-methoxyphenoxy)methyl]-1-(2-phenylethyl)-1H-benzimidazole. One area of research could be to further study the mechanism of action of this compound, which could lead to the development of more effective treatments for cancer and other diseases. In addition, this compound could be studied for its potential use in combination with other anticancer drugs to enhance their effectiveness. Finally, the synthesis of analogs of this compound could be explored to identify compounds with improved anticancer properties.

Synthesis Methods

The synthesis of 2-[(4-methoxyphenoxy)methyl]-1-(2-phenylethyl)-1H-benzimidazole involves the reaction of 2-phenylethylamine with 4-methoxybenzyl chloride to form the intermediate product, which is then reacted with o-phenylenediamine to obtain the final product. The synthesis of this compound has been reported in the literature and has been found to be a relatively simple process.

Scientific Research Applications

2-[(4-methoxyphenoxy)methyl]-1-(2-phenylethyl)-1H-benzimidazole has been studied for its potential use in scientific research, particularly in the area of cancer research. This compound has been found to have anticancer properties and has been shown to inhibit the growth of various cancer cell lines. In addition, this compound has also been studied for its potential use in the treatment of other diseases such as diabetes and Alzheimer's disease.

Properties

IUPAC Name

2-[(4-methoxyphenoxy)methyl]-1-(2-phenylethyl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2/c1-26-19-11-13-20(14-12-19)27-17-23-24-21-9-5-6-10-22(21)25(23)16-15-18-7-3-2-4-8-18/h2-14H,15-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPNPFYPUSEWTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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